>10× Potency Enhancement in Bradykinin Antagonists via N-Terminal Acylation with 1-Adamantaneacetic Acid
In a study of bradykinin antagonists, N-terminal acylation of the peptide [D-Arg0,Hyp3,Thi5,8,D-Phe7]bradykinin with 1-adamantaneacetic acid produced an analogue with greater than ten-fold enhanced potency and efficacy compared to the non-acylated parent peptide [1]. In contrast, acylation with propionic acid under identical conditions yielded an analogue with similar or weaker antagonistic potency relative to the model peptide [1]. This demonstrates a clear differentiation in biological outcome attributable specifically to the 1-adamantaneacetic acid moiety.
| Evidence Dimension | In vivo bradykinin B2 receptor antagonistic potency |
|---|---|
| Target Compound Data | Analogue acylated with 1-adamantaneacetic acid: >10× enhanced potency vs. model peptide |
| Comparator Or Baseline | Non-acylated model peptide [D-Arg0,Hyp3,Thi5,8,D-Phe7]bradykinin (baseline) and propionic acid-acylated analogue (weaker/similar) |
| Quantified Difference | >10-fold increase in potency and efficacy for 1-adamantaneacetic acid-acylated analogue; propionic acid-acylated analogue showed no enhancement |
| Conditions | Conscious, unrestrained rat blood pressure assay |
Why This Matters
This >10-fold potency differential provides a validated rationale for selecting 1-adamantaneacetic acid over alternative acylating agents when designing N-terminally modified peptide ligands targeting B2 receptors.
- [1] Lammek, B., Wang, Y.-X., & Gavras, H. (1991). Synthesis and some pharmacological properties of three new bradykinin antagonists. Collection of Czechoslovak Chemical Communications, 56(7), 1539-1544. https://doi.org/10.1135/cccc19911539 View Source
